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molecular formula C6H12O2S B8708078 (2S)-4-Methyl-2-sulfanylpentanoic acid CAS No. 66386-08-1

(2S)-4-Methyl-2-sulfanylpentanoic acid

Cat. No. B8708078
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428019

Procedure details

A solution of D-Leucine (5 g) and potassium bromide (114 g) in 400 ml of 2.5 N H2SO4 was cooled to -5° C. in an ice salt bath. A cold solution of NANO2 (30 g/70 ml water, 0°-50° C.) was added dropwise with stirring. The reaction was allowed to proceed for ~14 hours at room temperature. The reaction was then extracted with 75 ml portions of ether three times. The ether extract was dried over anhydrous sodium sulfate. The solution was filtered and the ether was evaporated. The resulting clear oil, 2-bromo-4-methylpentanoic acid (Martin and Greco, (1968) J. Org. Chem. 33, 1275-1276) (18 g) was committed to a 250 ml solution of 33% sodium trithiocarbonate with stirring at 0° C. The reaction was stirred for 48 hrs and then acidified at 0° C. with judicious addition of 10N H2SO4. The acidified solution was then extracted with 75 ml portions of ether three times. The ether extracts were dried over anhydrous sodium sulfate, and subsequently the ether was removed in vacuo. The resulting yellowish oil (17 g) was vacuum distilled. The final yield was 15.3 g of (S)-2-mercapto-4-methylpentanoic acid; b.p. 92-93 (0.75 mmHg); [α]D 25=-23.2 (cl,MeOH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-].[K+].O.O[S:14](O)(=O)=O>>[SH:14][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N[C@H](CC(C)C)C(=O)O
Name
Quantity
114 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for ~14 hours at room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with 75 ml portions of ether three times
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
STIRRING
Type
STIRRING
Details
with stirring at 0° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 48 hrs
Duration
48 h
ADDITION
Type
ADDITION
Details
acidified at 0° C. with judicious addition of 10N H2SO4
EXTRACTION
Type
EXTRACTION
Details
The acidified solution was then extracted with 75 ml portions of ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently the ether was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
SC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428019

Procedure details

A solution of D-Leucine (5 g) and potassium bromide (114 g) in 400 ml of 2.5 N H2SO4 was cooled to -5° C. in an ice salt bath. A cold solution of NANO2 (30 g/70 ml water, 0°-50° C.) was added dropwise with stirring. The reaction was allowed to proceed for ~14 hours at room temperature. The reaction was then extracted with 75 ml portions of ether three times. The ether extract was dried over anhydrous sodium sulfate. The solution was filtered and the ether was evaporated. The resulting clear oil, 2-bromo-4-methylpentanoic acid (Martin and Greco, (1968) J. Org. Chem. 33, 1275-1276) (18 g) was committed to a 250 ml solution of 33% sodium trithiocarbonate with stirring at 0° C. The reaction was stirred for 48 hrs and then acidified at 0° C. with judicious addition of 10N H2SO4. The acidified solution was then extracted with 75 ml portions of ether three times. The ether extracts were dried over anhydrous sodium sulfate, and subsequently the ether was removed in vacuo. The resulting yellowish oil (17 g) was vacuum distilled. The final yield was 15.3 g of (S)-2-mercapto-4-methylpentanoic acid; b.p. 92-93 (0.75 mmHg); [α]D 25=-23.2 (cl,MeOH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-].[K+].O.O[S:14](O)(=O)=O>>[SH:14][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N[C@H](CC(C)C)C(=O)O
Name
Quantity
114 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for ~14 hours at room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with 75 ml portions of ether three times
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
STIRRING
Type
STIRRING
Details
with stirring at 0° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 48 hrs
Duration
48 h
ADDITION
Type
ADDITION
Details
acidified at 0° C. with judicious addition of 10N H2SO4
EXTRACTION
Type
EXTRACTION
Details
The acidified solution was then extracted with 75 ml portions of ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently the ether was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
SC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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